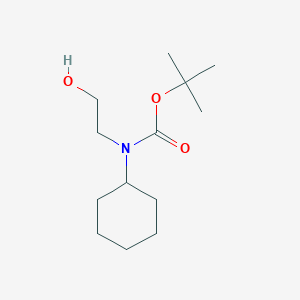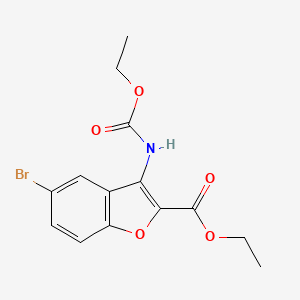![molecular formula C11H12BrNO3 B1443409 Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester CAS No. 1190223-12-1](/img/structure/B1443409.png)
Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester
Overview
Description
Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester: is a chemical compound with the molecular formula C11H12BrNO3 . It is a derivative of acetic acid and contains a bromophenyl group, which makes it a useful intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several methods, including:
Esterification Reaction: : Reacting 3-bromophenylacetic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the ethyl ester.
Amide Formation: : Reacting 3-bromophenylacetic acid with ethylamine to form the corresponding amide, followed by esterification.
Industrial Production Methods
In an industrial setting, the compound is typically produced through large-scale esterification reactions using continuous flow reactors to ensure efficiency and consistency. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of reactions, including:
Oxidation: : Oxidation of the bromophenyl group can lead to the formation of a carboxylic acid derivative.
Reduction: : Reduction of the bromophenyl group can produce a corresponding bromoalkane.
Substitution: : The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are used for substitution reactions.
Major Products Formed
Oxidation: : Formation of 3-bromophenylacetic acid.
Reduction: : Formation of 3-bromophenylethanol.
Substitution: : Formation of 3-bromo-phenylacetamide or 3-bromophenylacetic acid derivatives.
Scientific Research Applications
The compound has various applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: : Investigated for its use in drug development, particularly in the design of new pharmaceuticals.
Industry: : Employed in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester: is unique due to its bromophenyl group, which imparts distinct chemical and biological properties compared to similar compounds. Some similar compounds include:
3-Bromophenylacetic acid: : Lacks the ester group.
3-Bromophenylacetamide: : Contains an amide group instead of an ester.
3-Bromophenylethanol: : Contains an alcohol group instead of an ester.
These compounds differ in their functional groups, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
ethyl 2-[(3-bromophenyl)methylamino]-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-2-16-11(15)10(14)13-7-8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLNCCLHSBPFFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


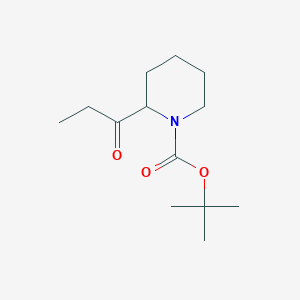
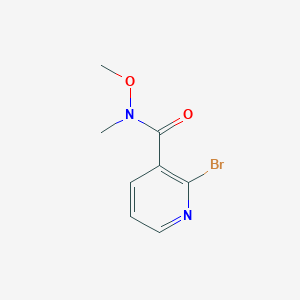
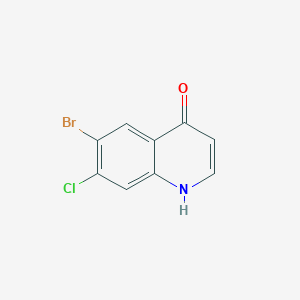


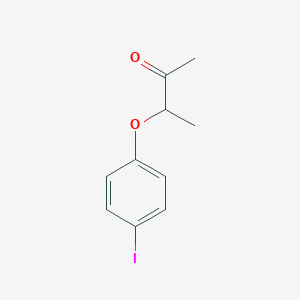
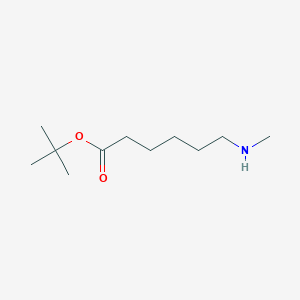

![tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1443336.png)

